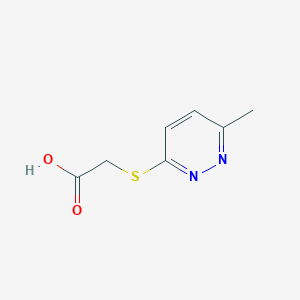
tert-Butyl (R)-2-(methylcarbamoyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-2-(methylcarbamoyl)piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a methylcarbamoyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-2-(methylcarbamoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and methyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
化学反応の分析
Types of Reactions: tert-Butyl ®-2-(methylcarbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butyl or methylcarbamoyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In organic synthesis, tert-Butyl ®-2-(methylcarbamoyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The piperazine scaffold is a privileged structure frequently found in biologically active compounds. It is present in many marketed drugs, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics . The compound’s potential biological activities make it a candidate for drug discovery and development.
Industry: In the industrial sector, tert-Butyl ®-2-(methylcarbamoyl)piperazine-1-carboxylate can be used in the production of polymers, coatings, and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of specialty chemicals.
作用機序
The mechanism of action of tert-Butyl ®-2-(methylcarbamoyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The piperazine ring can bind to these targets, modulating their activity and leading to therapeutic effects . The exact pathways involved would depend on the specific biological context and the nature of the target.
類似化合物との比較
- tert-Butyl 1-piperazinecarboxylate
- Methylcarbamoyl piperazine derivatives
- tert-Butyl piperazine derivatives
Comparison: tert-Butyl ®-2-(methylcarbamoyl)piperazine-1-carboxylate is unique due to the presence of both tert-butyl and methylcarbamoyl groups on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it different from other piperazine derivatives. For example, tert-Butyl 1-piperazinecarboxylate lacks the methylcarbamoyl group, which may result in different reactivity and biological activity .
特性
分子式 |
C11H21N3O3 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
tert-butyl (2R)-2-(methylcarbamoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-5-13-7-8(14)9(15)12-4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m1/s1 |
InChIキー |
PRNNQLMMKGNVKQ-MRVPVSSYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)NC |
正規SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


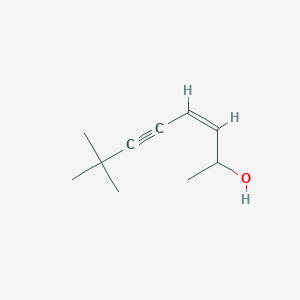
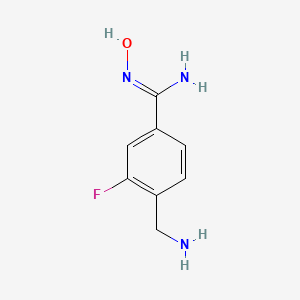
amine](/img/structure/B13341427.png)

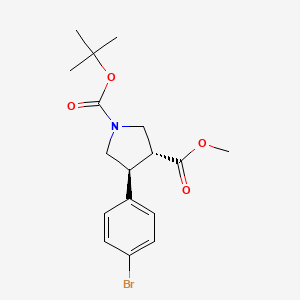
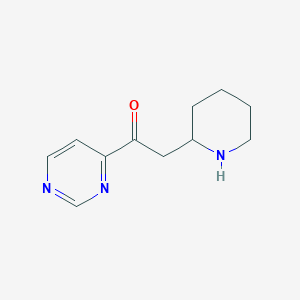

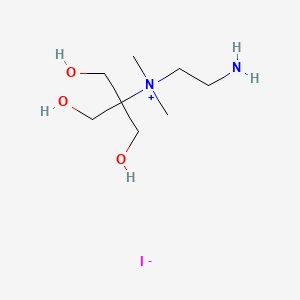
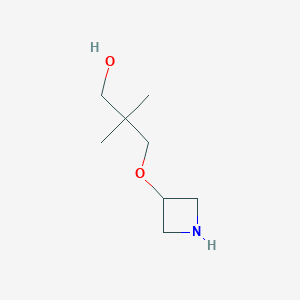
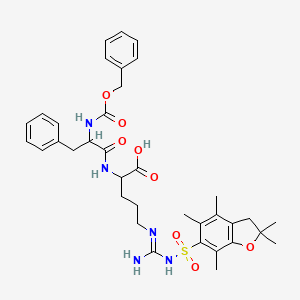
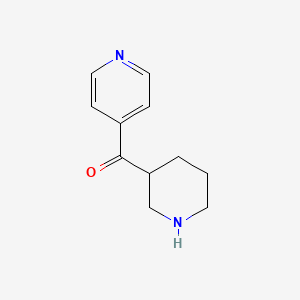
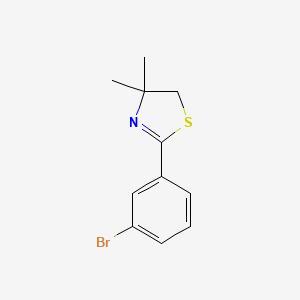
![1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13341483.png)
